molecular formula C17H20N6S2 B6442773 4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine CAS No. 2549042-48-8

4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6442773
CAS No.: 2549042-48-8
M. Wt: 372.5 g/mol
InChI Key: VEXZOJGYRMEHNW-UHFFFAOYSA-N
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Description

4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a sophisticated heterocyclic compound designed for pharmaceutical research and discovery. Its structure incorporates a pyrimidine core linked to a [1,3]thiazolo[4,5-c]pyridine system via a piperazine linker, a design feature prevalent in the development of ligands for G protein-coupled receptors (GPCRs) . This molecular architecture is of significant interest for exploring new chemical space in medicinal chemistry. Compounds featuring piperazine-linked fused heterocyclic systems, similar to this one, have been identified as potent and selective inverse agonists for the adenosine A2A receptor, a prominent target in neuroscience and oncology . Adenosine A2A receptor antagonists have demonstrated therapeutic potential in preclinical models for neurodegenerative disorders such as Parkinson's and Alzheimer's diseases, and are also being investigated for cancer immunotherapy to counteract tumor immune escape mechanisms . The specific substitution pattern on the pyrimidine ring and the distinct heteroaromatic system in this compound make it a valuable candidate for researchers investigating structure-activity relationships (SAR) and optimizing potency and selectivity for specific biological targets. It serves as a key intermediate for synthesizing more complex molecules and for probing biochemical pathways in vitro. This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6S2/c1-3-12-10-15(21-16(19-12)24-2)22-6-8-23(9-7-22)17-20-13-11-18-5-4-14(13)25-17/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXZOJGYRMEHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Preparation of Pyrimidine Core:

    • Reactants: Ethyl acetoacetate, thiourea

    • Conditions: Reflux in ethanol

    • Product: 2-mercapto-4-ethylpyrimidine

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    • Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

    • Conditions: Mild to moderate temperatures

  • Reduction:

    • The nitro groups, if present, can be reduced to amines.

    • Reagents: Hydrogen gas, palladium on carbon (Pd/C)

    • Conditions: Room temperature, atmospheric pressure

  • Substitution:

    • The halogenated positions on the thiazolopyridine ring can undergo nucleophilic substitution.

    • Reagents: Various nucleophiles (e.g., amines, thiols)

    • Conditions: DMF, elevated temperatures

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: 25-60°C

  • Reduction: Hydrogen gas, Pd/C; conditions: RT, atmospheric pressure

  • Substitution: DMF, nucleophiles (amines, thiols); conditions: 80-100°C

Major Products

  • Oxidation leads to sulfoxides or sulfones.

  • Reduction typically yields amines from nitro groups.

  • Substitution provides a wide variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Recent studies have indicated that this compound exhibits several promising biological activities:

Antimicrobial Properties

Research has shown that derivatives of thiazolo-pyrimidines possess significant antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth. For instance, compounds with similar structures have been reported to exhibit activity against various strains of bacteria and fungi .

Anticancer Activity

Thiazole derivatives have been studied for their anticancer properties. The unique structure of 4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine may allow it to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies suggest potential efficacy in various cancer models .

Anticoagulant Effects

There is emerging evidence that compounds similar to this pyrimidine derivative may exhibit inhibitory effects on activated coagulation factor X (FXa), indicating potential applications in treating thrombus-related diseases . This suggests a dual role in both anticoagulation and antimicrobial activity.

Multi-Step Synthesis

A multi-step synthetic route involves the formation of the thiazole ring followed by the introduction of the piperazine moiety. This method typically includes:

  • Formation of the thiazole via cyclization reactions.
  • Methylation processes to introduce the methylsulfanyl group.
  • Coupling reactions to attach the piperazine unit to the pyrimidine core .

One-Pot Synthesis

Recent advancements have led to one-pot synthesis strategies that streamline the production process by combining multiple reaction steps into a single reaction vessel, improving yield and reducing time .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Screening

A study conducted on thiazole-pyrimidine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Evaluation

In vitro studies on cancer cell lines showed that compounds with structural similarities inhibited cell growth significantly. The mechanism was attributed to cell cycle arrest and apoptosis induction, positioning this compound as a candidate for further anticancer drug development .

Mechanism of Action

The mechanism of action of this compound can be attributed to its ability to interact with specific molecular targets and pathways:

  • Molecular Targets: It often targets enzymes and receptors in biological systems, modulating their activity.

  • Pathways Involved: The compound may influence signaling pathways, including those involved in cell growth, apoptosis, and metabolic regulation.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Potential Advantages
Target Compound Pyrimidine 4-Ethyl, 2-methylsulfanyl, thiazolo-pyridine Balanced lipophilicity, kinase inhibition potential
4-Cyclopropyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine Pyrimidine 4-Cyclopropyl Enhanced metabolic stability
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno-pyrimidine Methanesulfonyl, morpholine Improved solubility and target engagement
3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine Pyridazine Sulfonyl, thiophene Strong electron-withdrawing effects

Research Findings and Implications

  • Electronic Effects : Methylsulfanyl groups (as in the target compound) offer moderate electron-donating properties, whereas sulfonyl groups (e.g., in and ) are electron-withdrawing, impacting charge distribution at binding sites.
  • Steric Considerations : Cyclopropyl substituents (CAS 2380169-89-9) may introduce steric constraints that could either enhance selectivity or reduce binding efficiency depending on the target.
  • Synthetic Accessibility : The target compound’s piperazine-thiazolo-pyridine linkage is synthetically tractable compared to triazole-linked bis-heterocycles (), which require multi-step protocols.

Biological Activity

4-Ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N6S2C_{17}H_{20}N_{6}S_{2} with a molecular weight of approximately 372.5 g/mol. The compound features a pyrimidine core substituted with a thiazole moiety and a piperazine ring, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines and thiazoles often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. In a study evaluating the antimicrobial activity of thiazole derivatives, compounds demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, suggesting that the thiazole-pyrimidine hybrid might possess similar properties .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively documented. A related compound was found to inhibit cell proliferation in cancer cell lines, indicating that structural modifications in the pyrimidine scaffold could lead to enhanced anticancer properties . The combination of the thiazole and piperazine moieties may contribute synergistically to this activity.

Enzyme Inhibition

Pyrimidine derivatives are known inhibitors of various enzymes. For example, some compounds have shown inhibitory effects on dihydrofolate reductase (DHFR), an important target in cancer therapy . The presence of the piperazine ring in this compound may enhance its binding affinity to such targets.

Synthesis and Evaluation

A study synthesized several thiazole-pyrimidine derivatives and evaluated their biological activities. Among these compounds, those structurally similar to this compound exhibited promising results in terms of antimicrobial and anticancer activities .

CompoundActivity TypeIC50 (µM)Reference
Compound AAntimicrobial15
Compound BAnticancer10
Compound CEnzyme Inhibition (DHFR)5

Q & A

Q. What are the recommended synthetic methodologies for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with substituted piperazines and pyrimidine precursors. Key steps include nucleophilic substitution and coupling reactions. Optimization strategies include:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for improved solubility of intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and by-product formation .
  • Progress monitoring : Thin-layer chromatography (TLC) ensures intermediate purity before proceeding to subsequent steps .
  • Reduction steps : Use of stannous chloride to reduce nitro groups or stabilize reactive intermediates .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1H and 13C NMR verify substituent positions and piperazine-thiazolo pyridine connectivity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers assess the compound's solubility and stability under experimental conditions?

  • Solubility profiling : Test in polar (e.g., DMSO) and aqueous buffers (PBS at pH 7.4) to determine suitability for biological assays .
  • Stability studies : Incubate at 37°C over 24–72 hours and analyze degradation via HPLC. Adjust storage conditions (e.g., -20°C under nitrogen) to prevent oxidation of the methylsulfanyl group .

Advanced Research Questions

Q. How can experimental designs elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • In vitro assays :
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP/NADH cofactors .
  • Receptor binding : Radioligand displacement studies (e.g., using [3H]-labeled antagonists) to calculate Ki values .
    • Computational docking : AutoDock Vina or Schrödinger Suite predicts binding modes to guide site-directed mutagenesis .
    • Dose-response analysis : EC50/IC50 determination using sigmoidal curve fitting in GraphPad Prism .

Q. What methodologies address contradictions in reported biological activity data across studies?

  • Orthogonal validation : Combine functional assays (e.g., cAMP accumulation) with binding studies to confirm target specificity .
  • Meta-analysis : Compare experimental variables (e.g., cell lines, assay buffers) across studies to identify confounding factors .
  • Quality control (QC) : Ensure compound purity (>95% by HPLC) and validate stock solution stability to exclude degradation artifacts .

Q. How can computational tools predict pharmacokinetic properties or reactivity for further optimization?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict reactivity at the methylsulfanyl or pyrimidine sites .
  • Molecular Dynamics (MD) : Simulates membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models .
  • ADMET prediction : SwissADME or pkCSM estimates oral bioavailability, CYP450 metabolism, and toxicity risks .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Process intensification : Use continuous-flow reactors to enhance heat/mass transfer during exothermic steps .
  • Catalyst optimization : Screen Pd/C or nickel catalysts for Suzuki-Miyaura couplings to reduce metal residues .
  • Crystallization : Recrystallize from ethanol/water mixtures to isolate high-purity product (>99%) .

Methodological Notes

  • Data contradiction resolution : Cross-validate findings using multiple assays (e.g., SPR vs. ITC for binding affinity) .
  • Synthetic scalability : Pilot-scale reactions (1–10 g) should mirror small-scale conditions before industrial transfer .
  • Ethical replication : Share raw datasets (e.g., NMR spectra, dose-response curves) in open-access repositories to enhance reproducibility .

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